1-Oxido-4-pentylsulfanylpyridin-1-ium
Description
1-Oxido-4-pentylsulfanylpyridin-1-ium is a pyridinium derivative characterized by a sulfanylpentyl substituent at the 4-position and an oxidized pyridine ring (N-oxide group). This compound exhibits unique electronic properties due to the electron-withdrawing N-oxide group and the electron-donating pentylsulfanyl chain. While synthetic protocols for similar pyridinium derivatives often involve nucleophilic substitution or oxidation reactions, precise structural characterization of 1-Oxido-4-pentylsulfanylpyridin-1-ium would typically employ X-ray crystallography tools like SHELXL .
Properties
CAS No. |
129598-87-4 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
1-oxido-4-pentylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-2-3-4-9-13-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
XOUPGTSTCBPUBI-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=CC=[N+](C=C1)[O-] |
Synonyms |
Pyridine, 4-(pentylthio)-, 1-oxide (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentylsulfanylpyridin-1-ium typically involves the oxidation of 4-(Pentylsulfanyl)pyridine. One common method is the use of peracids such as peracetic acid or perbenzoic acid as oxidizing agents. The reaction is usually carried out under mild conditions, and the product is obtained in good yields .
Industrial Production Methods
In an industrial setting, the production of 1-Oxido-4-pentylsulfanylpyridin-1-ium can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Oxido-4-pentylsulfanylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Pentylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
1-Oxido-4-pentylsulfanylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Oxido-4-pentylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. The compound can also participate in oxidation reactions, where it acts as an oxidant .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
- 4-(1-Oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide hydrate (CAS 338950-86-0) : Features a fused pyridinium-N-oxide system instead of a sulfanylpentyl group, enhancing π-conjugation but reducing lipophilicity .
- 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 1148027-11-5) : Shares a sulfanyl substituent but lacks the pyridinium-N-oxide moiety, leading to divergent electronic properties and reactivity .
The pentylsulfanyl chain in 1-Oxido-4-pentylsulfanylpyridin-1-ium increases solubility in non-polar solvents compared to smaller substituents (e.g., methyl or hydroxy groups) in analogs like CAS 173944-49-5 .
Crystallographic and Computational Analysis
Structural elucidation of such compounds often relies on software like SHELXL, which enables refinement of complex crystallographic data . For example, the N-oxide group’s geometry in 1-Oxido-4-pentylsulfanylpyridin-1-ium would likely exhibit bond-length variations compared to non-oxidized pyridines, as observed in related systems refined via SHELXL . Computational methods, such as density-functional theory (DFT) approaches described by Lee et al. , could further predict its electronic structure and correlation energies.
Physicochemical Properties
Research Findings
- Reactivity : The pentylsulfanyl group in 1-Oxido-4-pentylsulfanylpyridin-1-ium may facilitate nucleophilic displacement reactions, contrasting with the redox-active N-oxide systems in CAS 338950-86-0 .
- Applications : Pyridinium-N-oxide derivatives are explored as ligands or ionic liquids, whereas sulfanyl-substituted analogs like CAS 1148027-11-5 are often intermediates in drug synthesis .
- Structural Insights : SHELX-based refinements of similar compounds reveal that N-oxide groups induce planar distortions in pyridine rings, affecting intermolecular interactions .
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